

# Application Notes and Protocols for Nodulisporic Acid in Veterinary Ectoparasite Control

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## Compound of Interest

Compound Name: *Nodulisporic acid*

Cat. No.: *B1246615*

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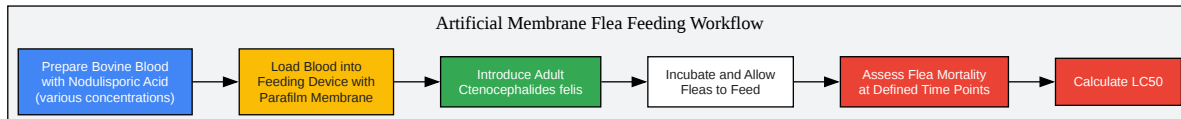
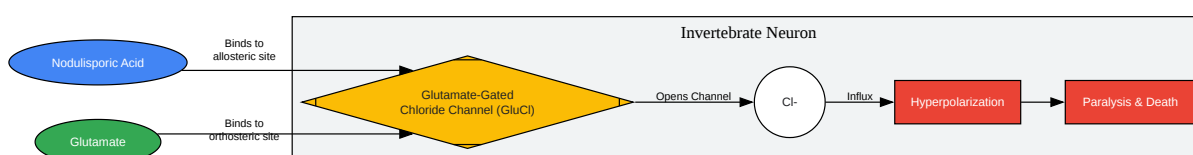
## Introduction

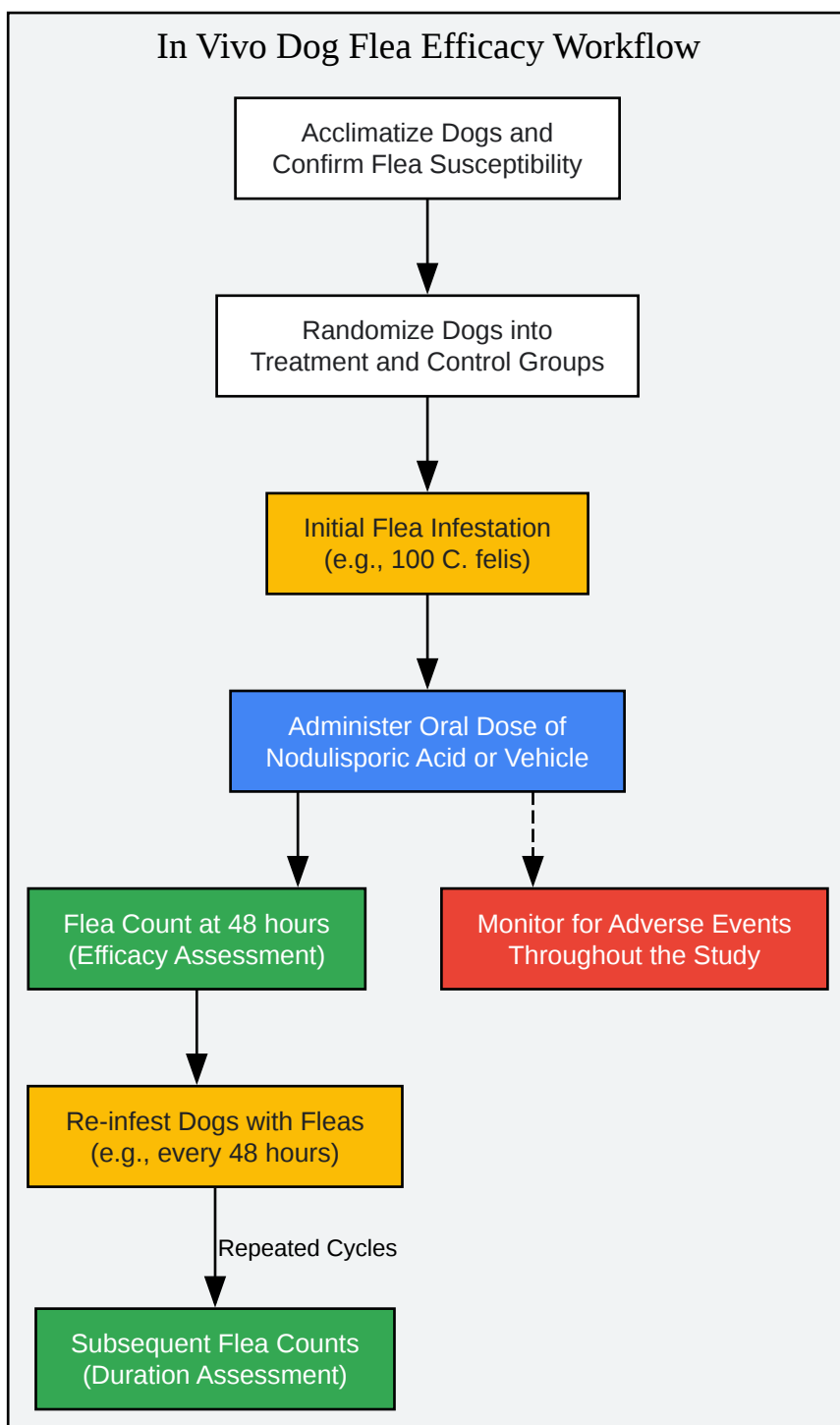
**Nodulisporic acid A** (NsA A), a fungal metabolite isolated from *Nodulisporium* sp., represents a significant advancement in the search for novel ectoparasiticides for veterinary use.[1][2] This indole diterpene exhibits potent and systemic insecticidal activity against a range of ectoparasites, including fleas and ticks, while demonstrating a wide therapeutic index in mammals.[1][3] Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCl<sub>s</sub>), makes it a compelling candidate for development, particularly in an era of increasing resistance to existing drug classes.[3][4][5] These application notes provide a comprehensive overview of the use of **nodulisporic acid** in ectoparasite control, including its mechanism of action, efficacy data, and detailed experimental protocols.

## Mechanism of Action

**Nodulisporic acid**'s insecticidal properties stem from its action as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCl<sub>s</sub>) in invertebrates.[4][6] These channels are ligand-gated ion channels crucial for neurotransmission in insects and nematodes but are absent in mammals, providing a basis for the compound's selective toxicity.[3][6]

NsAA binds to a high-affinity site on the GluCl receptor, distinct from the glutamate binding site. [4] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the ectoparasite. [4][6] The resulting hyperpolarization of the cell membrane causes a flaccid paralysis and ultimately, the death of the parasite. [6] This mechanism is similar to that of ivermectin, another potent ectoparasiticide, although **nodulisporic acid** has been shown to be more selective for insect GluCl<sub>s</sub> over those of nematodes and does not activate vertebrate glycine- or GABA-gated chloride channels. [4][6]





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